酸化プラセオジム(III)水和物

概要

説明

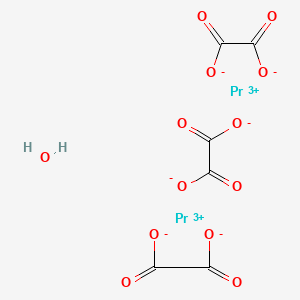

Praseodymium oxalate hydrate is a chemical compound with the formula Pr2(C2O4)3·xH2O. It is composed of praseodymium ions and oxalate ions, with water molecules attached as hydrates. This compound is known for its light green crystalline appearance and is highly insoluble in water.

科学的研究の応用

Applications in Scientific Research

Praseodymium oxalate hydrate has diverse applications across multiple scientific disciplines:

Catalysis

- Precursor for Nanoparticles : It is extensively used as a precursor for the synthesis of praseodymium oxide nanoparticles, which are valuable in catalysis due to their enhanced surface area and reactivity. These nanoparticles are utilized in processes such as Fischer-Tropsch synthesis, where they improve the activity and selectivity of other catalysts .

- Photocatalysis : The compound has been shown to promote photocatalytic reactions, such as the oxidation of organic compounds like oxalic acid, outperforming traditional catalysts like TiO₂ and ZnO.

Materials Science

- Optical Materials : Praseodymium oxalate hydrate is used in the production of optical materials. Its unique properties make it suitable for applications in lasers and phosphors, particularly in enhancing luminescence and optical quality .

- Electronic Devices : The compound's characteristics contribute to its use in developing advanced electronic materials, including those used in quantum computing and nuclear energy applications .

Biological Studies

- Bioactivity Research : Recent studies have highlighted the potential bioactivity of praseodymium compounds, suggesting applications in medical imaging and as contrast agents due to their unique interaction with biological systems .

Thermal Decomposition Studies

- Research has demonstrated that praseodymium oxalate hydrate can be effectively decomposed into praseodymium oxide using microwave heating techniques. This method allows for precise control over particle size and morphology, which is crucial for various applications .

Case Study 1: Microwave Heating for Oxide Preparation

A study conducted on the microwave-assisted synthesis of praseodymium oxide from praseodymium oxalate demonstrated successful production at 750 °C for 2 hours. The resulting powders exhibited a median diameter of 4.32 μm and a specific surface area of 6.628 m²/g, confirming effective control over particle size .

Case Study 2: Thermogravimetric Analysis

Thermogravimetric analysis (TGA) revealed significant thermal events during the decomposition of praseodymium oxalate hydrate. The total weight loss was approximately 49.41%, with critical endothermic and exothermic peaks observed at specific temperatures, indicating its thermal stability under various conditions .

作用機序

Target of Action

Praseodymium oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid . Its primary targets are the materials it interacts with, such as glasses and enamels . It is used as an intermediate product in the synthesis of praseodymium .

Mode of Action

Praseodymium oxalate hydrate forms light green crystals that are insoluble in water . It also forms crystalline hydrates . When heated, the crystalline hydrate decomposes stepwise . The compound’s interaction with its targets results in changes in their properties, such as color .

Biochemical Pathways

It’s known that the compound can be prepared from the reaction of soluble praseodymium salts with oxalic acid .

Pharmacokinetics

It’s known that the compound forms light green crystals that are insoluble in water , which may impact its bioavailability.

Result of Action

The primary result of praseodymium oxalate hydrate’s action is the synthesis of praseodymium . It is also applied to color some glasses and enamels . If mixed with certain other materials, the compound paints glass intense yellow .

Action Environment

The action of praseodymium oxalate hydrate can be influenced by environmental factors such as temperature. For instance, the crystalline hydrate decomposes stepwise when heated . Moreover, the compound’s action can be influenced by the presence of other materials, as it can color glass intense yellow when mixed with certain other materials .

準備方法

Synthetic Routes and Reaction Conditions: Praseodymium oxalate hydrate can be synthesized through the reaction of praseodymium salts (such as praseodymium nitrate) with oxalic acid in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form.

Industrial Production Methods: In an industrial setting, praseodymium oxalate hydrate is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, temperature, and reaction time to achieve consistent product quality.

化学反応の分析

Types of Reactions: Praseodymium oxalate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form praseodymium oxide.

Reduction: Reduction reactions can convert praseodymium oxalate hydrate to lower oxidation state compounds.

Substitution: Substitution reactions can replace praseodymium ions with other metal ions.

Common Reagents and Conditions:

Oxidation: Heat treatment in the presence of oxygen.

Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Use of other metal salts in solution.

Major Products Formed:

Praseodymium oxide (Pr6O11) from oxidation.

Lower oxidation state praseodymium compounds from reduction.

Mixed metal oxalates from substitution reactions.

類似化合物との比較

Cerium oxalate hydrate: Another rare earth oxalate with similar properties but different chemical behavior.

Lanthanum oxalate hydrate: Similar in structure but with different reactivity and applications.

Uniqueness: Praseodymium oxalate hydrate is unique in its specific reactivity and applications, particularly in the field of catalysis and material science. Its light green color and specific hydrate form distinguish it from other similar compounds.

生物活性

Praseodymium oxalate hydrate (Pr₂(C₂O₄)₃·10H₂O) is a rare earth compound that has garnered attention for its potential biological activity and applications in various fields, including catalysis, medicine, and materials science. This article explores the biological activity of praseodymium oxalate hydrate, focusing on its synthesis, structural properties, and applications.

Synthesis and Structural Properties

Praseodymium oxalate hydrate can be synthesized through several methods, primarily by reacting soluble praseodymium salts with oxalic acid in aqueous solutions. The reaction leads to the precipitation of the hydrate, which is characterized by its light green powder appearance and high insolubility in water.

Table 1: Comparison of Rare Earth Oxalates

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Praseodymium Oxalate Hydrate | Pr₂(C₂O₄)₃·10H₂O | Highly insoluble | Precursor for nanoparticles |

| Neodymium Oxalate Hydrate | Nd₂(C₂O₄)₃·10H₂O | Insoluble | Used in laser applications |

| Cerium Oxalate Hydrate | Ce₂(C₂O₄)₃·10H₂O | Moderately soluble | Exhibits different oxidation states |

| Lanthanum Oxalate Hydrate | La₂(C₂O₄)₃·10H₂O | Insoluble | Commonly used in phosphors |

Biological Activity and Applications

Praseodymium oxalate hydrate exhibits several biological activities that are significant in scientific research and industrial applications:

1. Catalytic Properties:

- Praseodymium oxide, derived from praseodymium oxalate hydrate, serves as a catalyst in various chemical reactions. It has been shown to enhance the activity and selectivity of cobalt-silica gel catalysts in the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into hydrocarbons .

- Additionally, it promotes photocatalysis for the oxidation of oxalic acid over other catalysts like TiO₂ and ZnO .

2. Nanoparticle Synthesis:

- The compound is a valuable precursor for synthesizing praseodymium oxide nanoparticles. Techniques such as thermal decomposition or microwave heating allow for control over the size and morphology of the resulting nanoparticles, making them suitable for applications in catalysis, electronics, and photonics .

3. Medical Applications:

- Recent studies indicate that praseodymium oxide nanoparticles may have dual roles in cancer therapy. They can act as radiotherapeutic agents while also enhancing therapeutic properties through mechanisms like autophagy modulation .

Case Studies

Case Study 1: Microwave Heating for Oxide Preparation

A study demonstrated that praseodymium oxide powders can be prepared successfully from praseodymium oxalate using microwave heating at 750 °C for 2 hours. The resulting powders exhibited a median diameter of 4.32 μm with a specific surface area of 6.628 m²/g, indicating effective control over particle size and morphology .

Case Study 2: Thermogravimetric Analysis

Thermogravimetric analysis (TGA) revealed that praseodymium oxalate hydrate undergoes dehydration and decomposition at specific temperatures, confirming its stability under various conditions. The total weight loss observed was approximately 49.41%, with significant thermal events occurring at 49.5 °C (endothermic) and 440.4 °C (exothermic) .

特性

IUPAC Name |

oxalate;praseodymium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENSJUZQFEVLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O13Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333679 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24992-60-7 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。